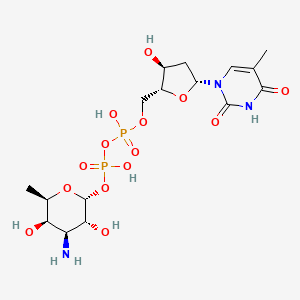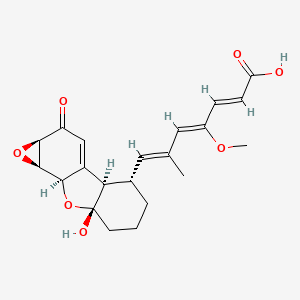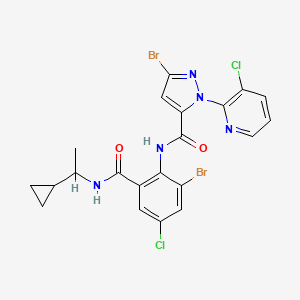
シクランイリプロール
概要
説明
Cyclaniliprole is a compound of interest in the field of organic chemistry, particularly in the study and development of novel macrocycles and heterocyclic compounds. It is associated with research on the synthesis and functionalization of pyrrole derivatives, which are foundational in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of cyclaniliprole and related compounds often involves cycloaddition reactions. For instance, copper-catalyzed [3+1+1] cycloaddition reactions have been utilized for the synthesis of polysubstituted pyrroles, highlighting an efficient approach for creating pharmacologically relevant structures from nitrones and α-acidic isocyanides (Tian et al., 2018). Similarly, isocyanide-based [4+1] cycloaddition reactions are instrumental in generating diverse heterocyclic scaffolds, offering a broad spectrum of synthetic possibilities (Kaur et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclaniliprole and its analogs has been explored through various spectroscopic and crystallographic methods. Studies on cyclo[6]pyridine[6]pyrrole, for instance, have revealed dynamic figure-eight conformers that exhibit distinct NMR, X-ray crystallographic, and spectroscopic characteristics, providing insight into the structural flexibility and conformational behavior of these macrocycles (Zhang et al., 2014).
Chemical Reactions and Properties
Cyclaniliprole and similar compounds undergo various chemical reactions, demonstrating rich reactivity and functional group compatibility. The synthesis methods often involve catalytic processes, showcasing the utility of palladium and copper catalysts in facilitating efficient cycloaddition and other key reactions (Chen et al., 2020). These reactions are crucial for introducing functional diversity and complexity into the pyrrole core.
Physical Properties Analysis
The physical properties of cyclaniliprole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. While specific studies focusing on cyclaniliprole's physical properties were not identified, research on similar compounds emphasizes the significance of structural features in determining these properties.
Chemical Properties Analysis
The chemical properties of cyclaniliprole, including reactivity, acidity, and redox behavior, are shaped by its pyrrole framework and functional groups. The presence of substituents on the pyrrole ring can profoundly affect the compound's chemical behavior, as demonstrated in studies on the regioselective synthesis of substituted pyrroles, which allow precise control over functional group incorporation (Misra et al., 2007).
科学的研究の応用
農薬リスク評価
シクランイリプロールは、農薬で使用される有効成分です . 欧州食品安全機関(EFSA)は、シクランイリプロールの農薬リスク評価に関する査読を行いました . このレビューは、同定、物理的/化学的/技術的特性、哺乳類毒性、残留物、環境運命と挙動、生態毒性、およびデータギャップなどのさまざまな側面を網羅していました .
キャベツにおけるSpodoptera lituraの防除
シクランイリプロールは、新しいジアミド系殺虫剤であり、キャベツにおけるSpodoptera litura(害虫の一種)の防除に成功しています . この研究では、作物中のシクランイリプロールの残留レベルと、その食餌摂取に関連するリスクについても調査されました .
消失挙動と食餌リスク評価
シクランイリプロールとその代謝物NK-1375のキャベツにおける消失挙動と残留特性を調査する研究が行われました . この研究は、中国におけるさまざまな年齢層と性別のグループで、シクランイリプロールの食餌リスク商が一般的に低いことを確認しました .
さまざまな作物における使用
EFSAによるシクランイリプロールの評価では、リンゴ、ナシ、モモ、アプリコット、ネクタリン、プラム、ブドウ(テーブル用とワイン用)、ジャガイモ、および温室トマト、ピーマン、ナスに対する殺虫剤としての代表的な用途も網羅されていました .
さまざまなLC水相における定量
さまざまな液体クロマトグラフィー(LC)水相が、シクランイリプロールのピーク形状と応答に与える影響を調査する研究が行われました .
生化学分析
Biochemical Properties
Cyclaniliprole plays a crucial role in biochemical reactions by selectively activating the ryanodine receptor (RyR) in the sarcoplasmic reticulum of target insect pests . This interaction induces the uncontrolled release of calcium stores present in muscle cells, leading to muscle contraction and eventual paralysis. Cyclaniliprole interacts with enzymes and proteins involved in calcium signaling pathways, disrupting normal cellular functions in insects.
Cellular Effects
Cyclaniliprole affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In insects, Cyclaniliprole’s activation of the ryanodine receptor leads to an influx of calcium ions into the cytoplasm, disrupting normal cellular homeostasis . This disruption affects muscle cells, causing paralysis and death. Additionally, Cyclaniliprole may impact other cellular processes such as energy metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of Cyclaniliprole involves its binding to the ryanodine receptor in the sarcoplasmic reticulum of insect muscle cells . This binding induces the release of calcium ions from intracellular stores, leading to sustained muscle contraction and paralysis. Cyclaniliprole’s selective activation of the ryanodine receptor is critical for its insecticidal activity. The compound does not significantly affect mammalian ryanodine receptors, contributing to its safety profile for non-target organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclaniliprole change over time. The compound exhibits stability under various conditions, but its degradation products can also influence its long-term effects on cellular function . Studies have shown that Cyclaniliprole’s insecticidal activity persists for extended periods, providing prolonged protection against pests. The degradation of Cyclaniliprole over time may reduce its efficacy and necessitate repeated applications.
Dosage Effects in Animal Models
The effects of Cyclaniliprole vary with different dosages in animal models. At lower doses, Cyclaniliprole effectively controls insect populations without causing significant adverse effects on non-target organisms . At higher doses, Cyclaniliprole may exhibit toxic effects, including potential impacts on liver and thyroid function in mammals . These dosage-dependent effects highlight the importance of optimizing application rates to balance efficacy and safety.
Metabolic Pathways
Cyclaniliprole is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its degradation and detoxification . The compound is metabolized into various products, some of which retain insecticidal activity. Understanding these metabolic pathways is essential for assessing the environmental fate and persistence of Cyclaniliprole in agricultural settings.
Transport and Distribution
Within cells and tissues, Cyclaniliprole is transported and distributed through interactions with transporters and binding proteins . The compound’s low aqueous solubility and non-volatile nature influence its localization and accumulation in target tissues. Cyclaniliprole’s distribution within plant tissues ensures effective pest control while minimizing off-target effects.
Subcellular Localization
Cyclaniliprole’s subcellular localization is primarily within the sarcoplasmic reticulum of insect muscle cells, where it exerts its insecticidal activity . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with the ryanodine receptor. This precise localization is critical for Cyclaniliprole’s mode of action and efficacy.
特性
IUPAC Name |
5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMUASXTSSXCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893627 | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031756-98-5 | |
| Record name | Cyclaniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)

![(5S,5aR,8aS,8bR)-7-tert-butyl-5-(4-methoxyphenyl)-8b-methyl-2-(3-methylphenyl)-5a,8a-dihydro-5H-pyrrolo[1,2]pyrrolo[4,5-a]imidazole-1,3,6,8-tetrone](/img/structure/B1261233.png)
![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)
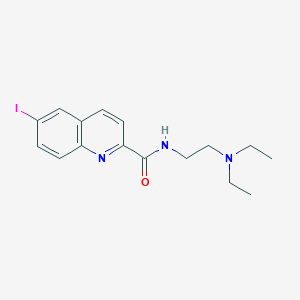

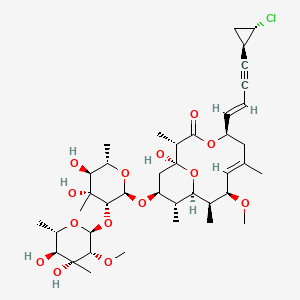
![3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide](/img/structure/B1261242.png)
